4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene
Description
Nomenclature and Chemical Identity
The compound is systematically named according to IUPAC guidelines as 4-bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene . Its identity is further defined by the following identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 112556-13-5 |
| Molecular Formula | C₇H₄BrCl₂F₂O |
| Molecular Weight | 305.37 g/mol |
| SMILES Notation | C1=C(C=C(C(=C1Cl)Br)OC(F)(F)Cl) |
Synonyms include:
- 1-Bromo-4-[chloro(difluoro)methoxy]-2-chlorobenzene
- Benzene, 1-bromo-4-(chlorodifluoromethoxy)-2-chloro-
- SCHEMBL9804700 .
The compound’s nomenclature reflects the positions of substituents on the benzene ring: bromine at position 4, chlorine at position 2, and the chloro(difluoro)methoxy group (-OCF₂Cl) at position 1.
Historical Context and Discovery
The synthesis of this compound emerged in the late 20th century alongside advancements in halogenation techniques for aromatic systems. Early methodologies focused on electrophilic substitution reactions, where bromine and chlorine were introduced via directed ortho-metalation or Friedel-Crafts alkylation . The chloro(difluoro)methoxy group’s incorporation likely originated from nucleophilic aromatic substitution or Ullmann-type coupling, leveraging the electron-withdrawing effects of existing halogens to facilitate reactivity .
While no single publication is credited with its discovery, its development parallels the broader exploration of polyhalogenated aromatics for agrochemical and pharmaceutical applications. For instance, the compound’s structural analogs have been investigated as intermediates in antiviral and anticancer agent synthesis .
Relevance in Contemporary Chemical Research
This compound is pivotal in multiple research domains:
- Medicinal Chemistry : Halogenated aromatics are key scaffolds in drug design due to their metabolic stability and ability to modulate target binding. The chloro(difluoro)methoxy group, in particular, enhances lipophilicity and influences pharmacokinetic properties .
- Materials Science : Its electron-deficient aromatic system is exploited in organic electronics, where halogenated compounds serve as electron-transport layers in OLEDs .
- Synthetic Methodology : Researchers utilize its reactivity to study regioselective substitution patterns, enabling the development of novel catalytic systems for C–X bond formation .
A comparative analysis of its applications is provided below:
Overview of Chemical Structure and Substituent Effects
The benzene ring’s substitution pattern dictates the compound’s electronic and steric properties:
| Substituent | Position | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| Bromine (-Br) | 4 | Weakly deactivating (-I) | Directs electrophiles to position 1 or 3 |
| Chlorine (-Cl) | 2 | Moderately deactivating (-I) | Enhances ring’s electrophilicity |
| Chloro(difluoro)methoxy (-OCF₂Cl) | 1 | Strongly deactivating (-I, -M) | Reduces nucleophilic attack susceptibility |
The chloro(difluoro)methoxy group is particularly noteworthy. Its trifluoromethyl moiety introduces significant electronegativity, while the chlorine atom adds steric bulk. This combination creates a polarized C–O bond, making the group resistant to hydrolysis but reactive under radical conditions .
Electronic Distribution :
- The bromine and chlorine atoms withdraw electron density via inductive effects, rendering the ring electron-deficient.
- The -OCF₂Cl group further destabilizes the π-system, favoring reactions with nucleophiles at positions activated by adjacent halogens .
Steric Considerations :
- The -OCF₂Cl group’s bulkiness hinders substitution at position 1, promoting reactivity at positions 3 and 5.
- This steric profile is exploited in catalysis to achieve selective functionalization .
Properties
IUPAC Name |
4-bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2F2O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVJJLJQQLXECZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801217375 | |
| Record name | Benzene, 4-bromo-2-chloro-1-(chlorodifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417567-54-4 | |
| Record name | Benzene, 4-bromo-2-chloro-1-(chlorodifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417567-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 4-bromo-2-chloro-1-(chlorodifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation and Directed Substitution
The synthesis begins with a benzene derivative substituted with a hydroxyl group at position 1. Sequential halogenation introduces bromine and chlorine at positions 4 and 2, respectively. The hydroxyl group is then replaced with the chloro(difluoro)methoxy (-O-CF$$_2$$Cl) group via nucleophilic substitution.
- Bromination : Treatment of 2-chlorophenol with bromine (Br$$2$$) in the presence of FeBr$$3$$ yields 4-bromo-2-chlorophenol.
- Chlorination : Further chlorination using Cl$$2$$/AlCl$$3$$ ensures retention of the substitution pattern.
- Introduction of Chloro(difluoro)methoxy Group : The phenol intermediate reacts with ClCF$$2$$OCl (chlorodifluoromethyl hypochlorite) under basic conditions (e.g., K$$2$$CO$$_3$$) to form the target compound.
Friedel-Crafts Alkylation and Reduction
Adapted from methods for related aryl ethers, this approach employs Friedel-Crafts acylation followed by reduction:
- Acylation : React 5-bromo-2-chlorobenzoic acid with oxalyl chloride to form the acyl chloride, which undergoes Friedel-Crafts reaction with phenetole (ethoxybenzene) in the presence of AlCl$$_3$$.
- Reduction : The ketone intermediate is reduced using NaBH$$4$$/AlCl$$3$$ to yield the benzyl ether.
- Modification : Replace the ethoxy group with chloro(difluoro)methoxy via halogen exchange using ClCF$$_2$$O− nucleophiles.
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Acylation | Oxalyl chloride, AlCl$$_3$$, 25–30°C | 85% | 90% |
| Reduction | NaBH$$4$$, AlCl$$3$$, 60–65°C | 78% | 95% |
| Halogen Exchange | ClCF$$2$$OCl, K$$2$$CO$$_3$$, DMF | 65% | 92% |
One-Pot Synthesis
A streamlined method avoids isolating intermediates:
- In Situ Halogenation : 5-Bromo-2-chlorobenzoic acid is treated with oxalyl chloride to generate the acyl chloride.
- Ether Formation : Direct reaction with ClCF$$2$$O− (from ClCF$$2$$OH and base) forms the chloro(difluoro)methoxy group.
- Reduction : Immediate reduction with triethylsilane (Et$$_3$$SiH) yields the final product.
Comparative Analysis of Methods
| Method | Key Features | Yield | Limitations |
|---|---|---|---|
| Halogenation/Substitution | Sequential halogenation, precise substitution | 65% | Multi-step, requires harsh conditions |
| Friedel-Crafts/Reduction | Scalable, avoids acetonitrile | 78% | Limited to specific substrates |
| One-Pot Synthesis | Efficient, fewer intermediates | 75% | Sensitive to reagent stoichiometry |
Critical Challenges
- Selectivity : Avoiding over-halogenation or isomer formation during bromination/chlorination.
- Stability of ClCF$$_2$$O− : The nucleophile is highly reactive and requires anhydrous conditions.
- Purity Control : Impurities like N-acetyl byproducts must be minimized (<0.1%).
Industrial-Scale Considerations
Recent Innovations
- Flow Chemistry : Continuous processing improves yield (80%) and reduces reaction time.
- Green Chemistry : Ionic liquids replace traditional solvents, enhancing sustainability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium amide (NaNH2) or organometallic reagents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : The compound serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its halogenated structure allows for various substitution reactions, enhancing its versatility in synthetic pathways.
- Reactivity Studies : It undergoes nucleophilic substitution, oxidation, and reduction reactions, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
-
Biological Activity : Research indicates that this compound may exhibit significant biological activities, including antimicrobial properties against various bacterial strains. Its halogen atoms can disrupt microbial cell membranes, enhancing its efficacy.
Compound Activity Target Reference This compound Antimicrobial Bacterial cell membranes Related compounds Antibacterial Various bacteria -
Cytotoxicity Studies : Investigations into its cytotoxic effects reveal potential antitumor activity against cancer cell lines such as HeLa and MCF-7, where it induces apoptosis through the generation of reactive oxygen species.
Cell Line IC50 (µM) Effect Reference HeLa (cervical) 15.2 Induction of apoptosis MCF-7 (breast) 12.8 Cell cycle arrest
Medicine
- Drug Development : The compound is being studied as a potential building block for new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or target specificity.
Antimicrobial Efficacy Against Biofilms
A study demonstrated that 4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene significantly reduced biofilm biomass formed by bacteria compared to controls. This suggests potential applications in treating chronic infections associated with biofilms.
Cytotoxic Effects on Cancer Cells
In vitro studies showed that this compound inhibited cell proliferation in various cancer cell lines, highlighting its potential as an antitumor agent. The results indicated a dose-dependent relationship between the concentration of the compound and its cytotoxic effects.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene involves its interaction with various molecular targets. The presence of multiple halogen atoms can influence its reactivity and binding affinity to different enzymes or receptors. The compound can undergo electrophilic aromatic substitution reactions, where the halogen atoms are replaced by other groups, affecting its biological activity.
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural analogs differ in substituent types, positions, and electronic effects:
Key Observations :
Physicochemical Properties
Notes:
Biological Activity
4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene is a polyhalogenated aromatic compound characterized by the presence of bromine, chlorine, and difluoromethoxy groups. This unique structure suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C7H4BrClF2O. The halogen substituents significantly influence its chemical reactivity and biological interactions. The difluoromethoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The halogen atoms can facilitate electrophilic aromatic substitution reactions, allowing the compound to modify enzyme activity or receptor binding.
Key Mechanisms:
- Enzyme Interaction: The compound has been utilized as a probe in biochemical assays to study enzyme interactions, suggesting its role in modulating enzymatic activities.
- Receptor Binding: Its structural features may allow it to bind to specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related halogenated compounds display activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.39 - 3.12 mg/L |
| Related Compounds | Methicillin-resistant S. aureus | 1.56 - 25 mg/L |
These findings suggest that the presence of halogen substituents enhances the antimicrobial efficacy of these compounds, making them promising candidates for further development as antibacterial agents .
Cytotoxicity and Antitumor Activity
In vitro studies have evaluated the cytotoxic effects of halogenated compounds on various cancer cell lines. For example, compounds with structural similarities to this compound were tested against A549 (lung cancer) and MDA-MB-231 (breast cancer) cells.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 18.1 |
| Related Compounds | MDA-MB-231 | 14.2 |
These results indicate that the compound exhibits moderate cytotoxicity against cancer cells, highlighting its potential as an antitumor agent .
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives based on the structure of this compound. These derivatives were assessed for their biological activity against different pathogens and cancer cell lines, revealing structure-activity relationships (SAR) that inform future drug design.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene, and how can purity be optimized?
- Methodology :
- Halogenation : Bromination and chlorination of precursor benzene derivatives under controlled conditions (e.g., using Br₂/FeBr₃ or Cl₂/FeCl₃). The chloro(difluoro)methoxy group can be introduced via nucleophilic substitution of a hydroxyl group with ClCF₂O− under anhydrous conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Purity >97% is achievable via GC or HPLC analysis, as noted for structurally similar compounds .
- Key Challenges : Avoiding over-halogenation and ensuring regioselectivity. Use low temperatures (0–5°C) and stoichiometric control.
Q. What analytical techniques are critical for characterizing this compound?
- Spectroscopy :
- NMR : ¹³C NMR to confirm substitution patterns (e.g., δ ~110–120 ppm for CF₂Cl groups) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion [M+H]⁺ at m/z 297.89 (C₇H₃BrCl₂F₂O).
Q. What safety protocols are essential for handling this compound?
- Hazards : Toxic upon inhalation (H302) and skin contact (H315); may cause severe eye damage (H318) .
- Mitigation : Use fume hoods, nitrile gloves, and PPE. Store in airtight containers at 2–8°C, away from oxidizing agents .
- Emergency : Immediate decontamination with water for spills; administer oxygen if inhaled (P301+P310) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
